molecular formula C10H14ClNO2 B554974 Methyl L-phenylalaninate hydrochloride CAS No. 7524-50-7

Methyl L-phenylalaninate hydrochloride

Cat. No. B554974
CAS RN: 7524-50-7
M. Wt: 215.67 g/mol
InChI Key: SWVMLNPDTIFDDY-FVGYRXGTSA-N
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Description

Methyl L-phenylalaninate hydrochloride, also known as L-Phenylalanine methyl ester hydrochloride, is a white to pale cream crystalline powder . It belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It is used in pharmaceutical, food, animal feed, cosmetic, and bio-chemical research .


Molecular Structure Analysis

The molecular formula of Methyl L-phenylalaninate hydrochloride is C10H14ClNO2 . Its linear formula is C6H5CH2CH(NH2)COOCH3·HCl . The molecular weight is 215.68 .


Chemical Reactions Analysis

Methyl L-phenylalaninate hydrochloride has been used in the synthesis of chiral triazolium salts. These salts were found to be highly efficient catalysts in the annulation reaction of enals and 2-naphthols .


Physical And Chemical Properties Analysis

Methyl L-phenylalaninate hydrochloride is a white to off-white fine crystalline powder . It has a melting point of 158-162 °C . Its specific rotation is [α]20/D +32.4°, c = 2 in ethanol .

Scientific Research Applications

  • Extraction and Transport of Amino Acids

    Hemicucurbiturils were investigated as receptors for the extraction and transport of amino acids, including L-PheOMe. These receptors showed good affinity towards hydrophobic amino acids like L-PheOMe in liquid-liquid extraction experiments (Cucolea, Buschmann, & Mutihac, 2016).

  • Corrosion Inhibition

    L-PheOMe demonstrated effectiveness as a green corrosion inhibitor for mild steel in hydrochloric acid solution. The study showed that its inhibition efficiency increased with concentration and temperature, suggesting a chemical adsorption mechanism (Mobin, Zehra, & Aslam, 2016).

  • Synthesis of Amino Acid Methyl Esters

    A study on the synthesis of amino acid methyl ester hydrochlorides, including L-PheOMe, in a methanol solution of thionyl chloride, highlighted a simple and efficient method yielding high-purity products (Sun Lu, 2007).

  • Production of L-Phenylalanine

    Research on improving the production of L-Phenylalanine in E. coli identified key enzymes in the shikimate pathway. Overexpression of certain enzymes led to increased phenylalanine yields (Ding et al., 2016).

  • Enzymatic Synthesis of Oligopeptides

    L-PheOMe was used in the enzymatic synthesis of oligopeptides from hydrophobic amino acid esters. The study emphasized the importance of water miscible cosolvents in protease-catalyzed oligopeptide synthesis (Viswanathan, Omorebokhae, Li, & Gross, 2010).

  • Synthesis of Chiral Thiocarbamoylphosphines

    L-PheOMe was converted to corresponding isothiocyanates for the synthesis of thiocarbamoylphosphines and phosphine oxides, highlighting its role in the synthesis of specialized chemical compounds (Kunze & Burghardt, 1987).

  • Enzymatic Synthesis of N-Methyl-L-Phenylalanine

    A novel enzyme from Pseudomonas putida was used for the enzymatic synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine. This approach yielded high purity and yield, demonstrating its potential in pharmaceutical applications (Muramatsu et al., 2004).

Safety And Hazards

Methyl L-phenylalaninate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

While specific future directions for Methyl L-phenylalaninate hydrochloride are not mentioned in the search results, its use in the synthesis of chiral triazolium salts suggests potential applications in the field of organic chemistry . Furthermore, its use in various fields such as pharmaceutical, food, animal feed, cosmetic, and bio-chemical research indicates its broad applicability .

properties

IUPAC Name

methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948635
Record name Methyl phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-phenylalaninate hydrochloride

CAS RN

7524-50-7, 2577-90-4
Record name L-Phenylalanine, methyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7524-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-phenylalaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-phenylalaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL L-PHENYLALANINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HK4Y94JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
GT Li, Q Gu, SL You - Chemical Science, 2015 - pubs.rsc.org
… A series of chiral triazolium salts have been synthesized from methyl L-phenylalaninate hydrochloride. The NHCs derived from this class of novel triazolium salts were found to be highly …
Number of citations: 39 pubs.rsc.org
E Dikusar - Russian Journal of Organic Chemistry, 2011 - search.ebscohost.com
… Initial methyl L-phenylalaninate hydrochloride (I) was of “pure for analysis” grade, purity 98%, mp 161– 162C, [α] …
Number of citations: 2 search.ebscohost.com
JAJM Vekemans, JAF Boogers… - The Journal of Organic …, 1991 - ACS Publications
… A cooled (0 C) suspension of methyl Lphenylalaninate hydrochloride (1.08 g, 5.0 mmol) in dichloromethane (30 mL) was brought to dissolution by adding triethylamine (2.14 mL, 1.51 g, …
Number of citations: 17 pubs.acs.org
A Williams, EC Lucas, AR Rimmer… - Journal of the Chemical …, 1972 - pubs.rsc.org
… thesised from methyl L-phenylalaninate hydrochloride and benzoyl chloride. Methyl thiobenzoylglycinate (XXX) was then added to form the mixed anhydride and the mixture was stirred …
Number of citations: 17 pubs.rsc.org
JD Henderson, CR Partington… - The Journal of Organic …, 1979 - ACS Publications
… Potassium hydrogen phthalate (0.85-0.093 M) or methyl L-phenylalaninate hydrochloride (0.090-0.100 M) dissolved in water (3 mL, pH 7.00) was titrated with 0.0493 N sodium …
Number of citations: 4 pubs.acs.org
J Poncet, P Jouin, B Castro, L Nicolas… - Journal of the …, 1990 - pubs.rsc.org
… To a cooled (0C) and stirred suspension of methyl Lphenylalaninate hydrochloride (1.16 g, 5 mmol) in dichloromethane (25 ml) were successively added, dropwise, triethylamine (1.6 ml…
Number of citations: 66 pubs.rsc.org
TM Zydowsky, JF Dellaria Jr… - The Journal of Organic …, 1988 - ACS Publications
Independent five-step syntheses of 7-and-lactam-containing dipeptide isosteres, starting from the known compound,(4S)-3-(carbobenzyloxy)-4-(phenylmethyl)-5-oxooxazolidine (3), are …
Number of citations: 74 pubs.acs.org
HE Smith, JR Neergaard - Journal of the American Chemical …, 1996 - ACS Publications
The sign of the 1 L b Cotton effects (CEs) from about 240 to 270 nm in the circular dichroism (CD) of enantiomers of chiral benzylcarbinamines and benzylcarbinols is correlated with …
Number of citations: 17 pubs.acs.org
Y Ariyoshi, N Sato - Bulletin of the Chemical Society of Japan, 1972 - jlc.jst.go.jp
… After the solution had been stirred for 20 min at this temperature, a chilled mixture of methyl L-phenylalaninate hydrochloride (11.9 g) and triethylamine (6.5 g) in chloroform (150 ml) …
Number of citations: 13 jlc.jst.go.jp
R Paul, GW Anderson - The Journal of Organic Chemistry, 1962 - ACS Publications
The application of A, A'-carbonyldiimidazole to the synthesis of di-and tri-peptides has been described previously. 1 To become truly useful to the peptide chemist, however, the reagent …
Number of citations: 63 pubs.acs.org

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